Pilosine
Overview
Description
Pilosine is an imidazole alkaloid derived from the Pilocarpus genus, particularly Pilocarpus microphyllus. It is structurally related to pilocarpine, another well-known alkaloid from the same genus. This compound is characterized by its imidazole and γ-lactone structures, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pilosine can be synthesized through various chemical routes. One common method involves the use of potassium hydroxide as a reagent. The synthesis process typically includes crystallization from a nonphenolic fraction using a benzene-acetone mixture .
Industrial Production Methods: Industrial production of this compound often involves extraction from the leaves of Pilocarpus microphyllus. High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) is used to analyze and purify the alkaloids from the plant extracts .
Chemical Reactions Analysis
Types of Reactions: Pilosine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazole ring structure.
Substitution: Substitution reactions often involve the imidazole ring, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon.
Major Products: The major products formed from these reactions include various imidazole derivatives and modified lactone structures .
Scientific Research Applications
Pilosine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other imidazole alkaloids.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in treating conditions like glaucoma.
Industry: this compound is used in the production of pharmaceuticals and as a chemical intermediate in various industrial processes
Mechanism of Action
Pilosine exerts its effects primarily through interactions with muscarinic receptors. It acts as a muscarinic receptor agonist, similar to pilocarpine. This interaction leads to the activation of various signaling pathways, resulting in physiological effects such as increased secretion of saliva and sweat .
Comparison with Similar Compounds
Pilocarpine: Another imidazole alkaloid from the Pilocarpus genus, known for its use in treating glaucoma.
Ternatusine: An alkaloid with similar imidazole and γ-lactone structures.
Histamine Derivatives: Compounds derived from histidine, sharing structural similarities with pilosine
Uniqueness: this compound is unique due to its specific structural features, such as the α-hydroxylbenzyl group instead of the ethyl substituent at C-2 in the lactone ring. This structural uniqueness contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
(3R,4R)-3-[(R)-hydroxy(phenyl)methyl]-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-18-10-17-8-13(18)7-12-9-21-16(20)14(12)15(19)11-5-3-2-4-6-11/h2-6,8,10,12,14-15,19H,7,9H2,1H3/t12-,14+,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOVBAVEJYPSLL-CFVMTHIKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC2COC(=O)C2C(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1C[C@H]2COC(=O)[C@H]2[C@H](C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318714 | |
Record name | Pilosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13640-28-3 | |
Record name | Pilosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13640-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pilosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013640283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pilosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3R-[3α(R*),4α]]-3-(α-hydroxybenzyl)-4-[(1-methylimidazol-5-yl)methyl]dihydrofuran-2(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.740 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PILOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2K491WN88 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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